molecular formula C22H22O2 B8772134 1,4-Bis(3,4-dimethylphenoxy)benzene

1,4-Bis(3,4-dimethylphenoxy)benzene

Cat. No.: B8772134
M. Wt: 318.4 g/mol
InChI Key: KEJWUUVFQRDVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(3,4-dimethylphenoxy)benzene is a symmetrically substituted aromatic ether characterized by a central benzene ring linked via oxygen atoms to two 3,4-dimethylphenyl groups. This compound is synthesized through nucleophilic aromatic substitution, where potassium 3,4-dimethylphenoxide reacts with 1,4-dibromobenzene under controlled conditions . Its rigid, planar structure (evidenced by X-ray crystallography in related compounds) and electron-rich nature make it a valuable precursor in fluorinated polymer synthesis, particularly for applications requiring thermal stability and chemical resistance .

Properties

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-[4-(3,4-dimethylphenoxy)phenoxy]-1,2-dimethylbenzene

InChI

InChI=1S/C22H22O2/c1-15-5-7-21(13-17(15)3)23-19-9-11-20(12-10-19)24-22-8-6-16(2)18(4)14-22/h5-14H,1-4H3

InChI Key

KEJWUUVFQRDVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1,3-Bis(3,4-dimethylphenoxy)benzene

The 1,3-isomer differs in the substitution pattern on the central benzene ring. While both isomers share similar electronic properties due to identical substituents, the 1,3-isomer exhibits reduced symmetry, leading to altered reactivity. For example, fluorination reactions of the 1,3-isomer yield distinct fluorinated products compared to the 1,4-isomer, highlighting the role of steric and electronic effects in regioselectivity .

Substituent Variants: Methoxy vs. Methylphenoxy Groups

Replacing methylphenoxy groups with methoxy substituents (e.g., 1,4-dimethoxybenzene) significantly impacts electronic behavior. Methoxy groups are stronger electron donors than methylphenoxy groups, leading to lower oxidation potentials and enhanced conjugation in electrochromic polymers. For instance, polycarbazole derivatives with methoxy substituents exhibit higher transmittance changes (ΔT > 35%) compared to methylphenoxy analogs . However, methylphenoxy groups improve solubility and processability in hydrophobic polymer matrices .

Carbazole- and EDOT-Based Analogues

Electrochromic polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) and biscarbazole-containing derivatives (e.g., DCB-based polymers) provide insights into substituent effects. In contrast, 1,4-bis(3,4-dimethylphenoxy)benzene lacks extended conjugation but offers steric stabilization, making it suitable for flexible electrochromic devices (ECDs) requiring mechanical durability .

Key Data and Research Findings

Table 1. Comparative Properties of Selected Aromatic Ethers

Compound Key Feature Oxidation Potential (V) ΔT (%)<sup>a</sup> Application Reference
This compound High thermal stability N/A<sup>b</sup> N/A Fluorinated polymer synthesis
1,4-Dimethoxybenzene Strong electron-donating 0.8–1.2 25–35 Electrochromic layers
DCB-based copolymer (P(2DCB-co-ED)) High ΔT and stability 0.9–1.2 40.3 Flexible ECDs
PEDOT High conductivity 1.0–1.5 45–55 Transparent electrodes

<sup>a</sup> Transmittance change at specified wavelengths.

Electrochemical Performance

  • This compound: Primarily used in non-electroactive applications due to moderate electron-donating capacity. Its fluorinated derivatives, however, show promise in high-temperature environments .
  • Methoxy and Carbazole Analogs: Exhibit superior electrochromic performance. For example, P(2DCB-co-EDm) achieves ΔT = 39.1% at 640 nm with rapid switching (≤1.5 s), outperforming many methylphenoxy-based systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.